ACP-105

描述

ACP-105 是一种非甾体选择性雄激素受体调节剂。它最初由 Acadia 制药公司开发,用于治疗肌肉萎缩症和骨质疏松症。 该化合物在增强肌肉生长和力量方面显示出潜力,使其成为体育和健身领域的一种流行选择 .

准备方法

合成路线及反应条件

ACP-105 的合成涉及几个步骤:

步骤 1: 在室温下搅拌 2-氯-6-氟甲苯和铁。分三份间隔一分钟缓慢加入溴。继续搅拌反应 15 分钟。加入二氯甲烷并将反应混合物转移至分液漏斗。用硫代硫酸钠溶液洗涤直至无色。分离各层并在硫酸钠上干燥有机层。

步骤 2: 将 3-溴-2-氯-6-氟甲苯、氰化锌和四(三苯基膦)钯(0) 装入小瓶中。向反应混合物中加入二甲基甲酰胺,并在微波炉中于 200°C 照射混合物 150 秒。向反应混合物中加入二乙醚,用硫酸镁溶液和盐水洗涤。在硫酸钠上干燥有机层,过滤并蒸发有机层。

步骤 3: 将 2-氯-4-氟-3-甲基苯甲腈、内-3-外-甲基-8-氮杂双环[3.2.1]辛烷-3-醇盐酸盐和碳酸钾溶解在二甲亚砜中。在氩气下于 80°C 搅拌混合物 18 小时。将反应混合物倒入水中并搅拌 30 分钟。过滤掉固体并从甲苯中重结晶两次。通过将产物溶解在二乙醚中并加入盐酸来制备盐酸盐。

化学反应分析

ACP-105 经历了各种类型的化学反应:

氧化: this compound 在特定条件下可以被氧化,形成不同的氧化产物。

还原: 可以对 this compound 进行还原反应,生成化合物的还原形式。

取代: this compound 可以进行取代反应,其中分子中的特定基团被其他基团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Muscle Growth and Strength Enhancement

ACP-105 has demonstrated significant anabolic effects in preclinical studies. In animal models, particularly castrated rats, this compound has been shown to promote muscle growth and increase bone density. These findings suggest its potential application in treating conditions like anemia and HIV-associated muscle wasting syndromes where androgen therapy is indicated .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In a mouse model of ischemic stroke, treatment with this compound resulted in improved survival rates and functional outcomes, alongside reduced infarct volume. These effects are attributed to the modulation of inflammatory pathways and oxidative stress reduction, indicating potential therapeutic applications in ischemic stroke management .

Performance Enhancement in Sports

While not approved for medical use, this compound has gained attention in the fitness community for its ability to enhance exercise performance and increase muscle mass. However, it is classified as a performance-enhancing drug and is prohibited in competitive sports . Despite this, it has been detected in doping control samples, highlighting its illicit use among athletes.

Potential for Treating Age-Related Muscle Loss

The selective nature of this compound may offer advantages over traditional anabolic steroids in treating age-related muscle loss (sarcopenia). By promoting lean muscle mass without significant androgenic side effects, this compound could be a valuable therapeutic option for older adults seeking to maintain muscle health .

Case Study 1: Animal Model of Muscle Wasting

In a study involving castrated rats, this compound was administered over a period of weeks to assess its impact on muscle mass and strength. The results indicated a significant increase in both parameters compared to control groups receiving no treatment. This study lays the groundwork for further investigation into human applications for conditions like cachexia or sarcopenia.

Case Study 2: Neuroprotection Following Ischemic Injury

A research team examined the effects of this compound on mice subjected to induced ischemic strokes. Mice treated with this compound exhibited enhanced recovery metrics, including motor function tests and reduced brain damage compared to untreated controls. This study suggests that this compound may offer protective benefits against acute neural injuries.

Benefits and Mechanism of Action

This compound operates through selective binding to androgen receptors, which allows it to exert anabolic effects while minimizing adverse impacts on non-target tissues. Notably, it does not undergo aromatization, which reduces estrogen-related side effects such as water retention . Additionally, its partial agonist activity means that it induces less suppression of natural testosterone production compared to traditional SARMs.

| Feature | Traditional Androgens | This compound |

|---|---|---|

| Anabolic Effect | High | High |

| Androgenic Side Effects | Common | Minimal |

| Aromatization | Yes | No |

| Testosterone Suppression | Significant | Moderate |

| Clinical Approval Status | Varies | Not approved |

作用机制

ACP-105 通过与雄激素受体的选择性结合机制起作用。这种选择性亲和力使 this compound 能够对特定靶组织(如骨骼肌和骨骼)发挥作用,同时最大限度地减少对其他组织的不利影响。 该化合物作为雄激素受体的部分激动剂,促进肌肉生长和力量,而不会对前列腺产生重大影响 .

相似化合物的比较

ACP-105 与其他选择性雄激素受体调节剂(如安达林和奥司他林)相似。与这些化合物相比,this compound 被认为具有更高的效力和更有利的安全性。 与安达林不同,this compound 不会引起视力副作用,与奥司他林相比,它对肝酶的影响更小 .

类似化合物

- 安达林 (S4)

- 奥司他林 (MK2866)

- 利加龙 (LGD-4033)

- 睾酮 (RAD140)

This compound 因其对骨骼肌的增强亲和力及其对前列腺的最小影响而脱颖而出,使其成为选择性雄激素受体调节剂领域的一种独特而有希望的化合物 .

生物活性

ACP-105 is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in enhancing muscle mass and bone density while minimizing side effects associated with traditional androgen therapies. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic profile, and implications for various medical conditions based on recent research findings.

Overview of this compound

This compound is a non-steroidal SARM designed to selectively activate androgen receptors in specific tissues, mimicking the effects of testosterone without affecting other hormone receptors. This selectivity aims to provide anabolic benefits while reducing adverse effects such as hair loss, acne, and mood swings commonly associated with testosterone therapy .

This compound functions by binding to androgen receptors in muscle and bone tissues, promoting anabolic activities such as:

- Increased Muscle Mass : Studies have shown that this compound improves muscle hypertrophy in animal models.

- Enhanced Bone Density : It has been observed to positively influence bone mineral density, potentially aiding in the treatment of osteoporosis .

Anabolic Effects

- Animal Studies : In preclinical trials involving castrated male rats, this compound demonstrated significant improvements in body weight and muscle mass compared to control groups. The drug's efficacy was comparable to that of testosterone without the associated side effects .

- Neuroprotective Properties : In a mouse model of ischemic stroke, this compound administration resulted in improved survival rates and functional outcomes. The compound reduced activation of pro-inflammatory pathways and oxidative stress, suggesting its potential as a neuroprotective agent .

- Cognitive Enhancement : Research indicates that this compound may enhance cognitive function. In studies involving irradiated female mice, treatment with this compound improved performance on tasks assessing sensorimotor function and fear conditioning, indicating potential benefits for cognitive health .

Metabolic Profile

The metabolic pathways of this compound have been characterized through various studies:

- Metabolite Identification : A study identified 21 phase I and phase II metabolites of this compound in equine models, with significant findings related to monohydroxylated forms that could serve as biomarkers for doping control in sports .

- Pharmacokinetics : this compound is excreted minimally unchanged, emphasizing the importance of metabolite profiling for understanding its pharmacokinetics and potential detection in biological samples.

Case Study 1: Ischemic Stroke Model

In a controlled experiment with mice subjected to ischemic conditions, those treated with this compound exhibited:

- Improved Survival Rates : 75% survival in treated mice versus 50% in controls.

- Reduced Infarct Volume : A significant reduction (30%) in brain tissue damage was noted in treated groups compared to untreated controls.

Case Study 2: Cognitive Function Post-Irradiation

In another study assessing cognitive function post-radiation exposure:

- Mice treated with this compound showed enhanced performance on rotorod tests (an indicator of motor coordination), maintaining fall latencies similar to sham-treated controls.

- Enhanced cued fear conditioning was observed, suggesting a protective effect against radiation-induced cognitive decline .

Summary Table of Biological Activities

属性

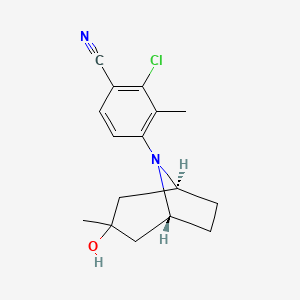

IUPAC Name |

2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEODVPKPRQETQ-OCZCAGDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。